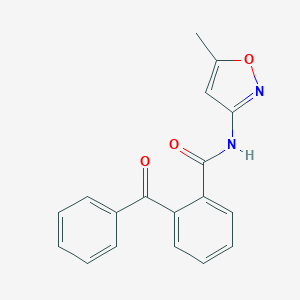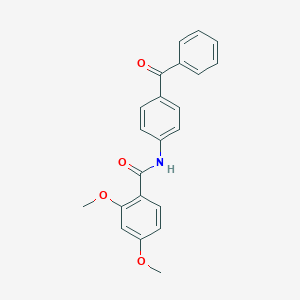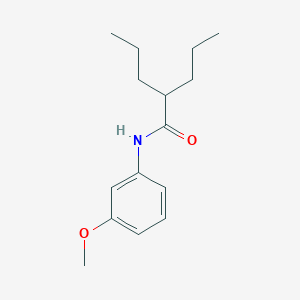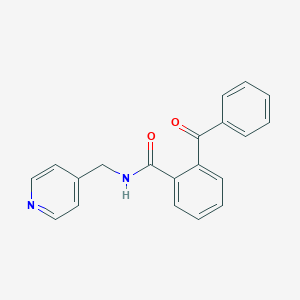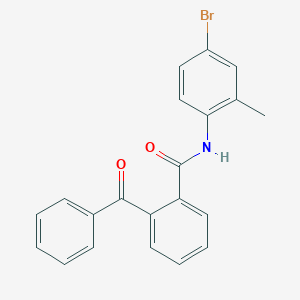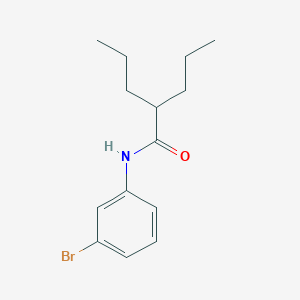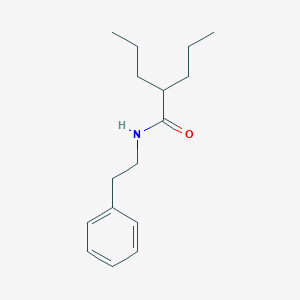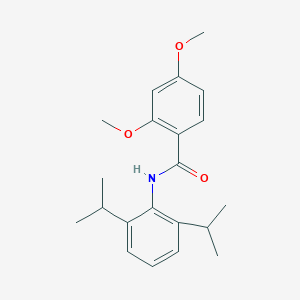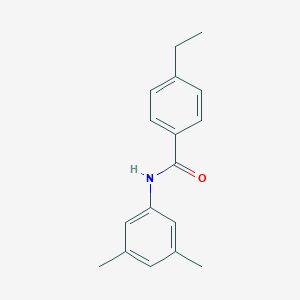
N-(3,5-dimethylphenyl)-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-ethylbenzamide, also known as DMEA, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
科学研究应用
N-(3,5-dimethylphenyl)-4-ethylbenzamide is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. It is used as a ligand for the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. It is also used as a tool for the study of the mechanism of action of various drugs, including antipsychotics and antidepressants.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-4-ethylbenzamide is not fully understood, but it is believed to act as a modulator of GPCR activity. It has been shown to increase the activity of the adenosine A2A receptor, which leads to an increase in the release of dopamine in the brain. This effect is thought to be responsible for the anti-inflammatory and neuroprotective effects of N-(3,5-dimethylphenyl)-4-ethylbenzamide.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its effects on inflammation and neuroprotection.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-4-ethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and can be used in small quantities. However, N-(3,5-dimethylphenyl)-4-ethylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-4-ethylbenzamide. One direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to study its potential as a therapeutic agent for various diseases, including Parkinson's disease, pain, and inflammation. Additionally, research could be conducted to improve the solubility of N-(3,5-dimethylphenyl)-4-ethylbenzamide in water, which would make it more useful for lab experiments. Finally, studies could be conducted to investigate the potential of N-(3,5-dimethylphenyl)-4-ethylbenzamide as a ligand for other GPCRs.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-4-ethylbenzamide is a chemical compound that is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. Its synthesis method is relatively simple, and it has several advantages for lab experiments. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, and it has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and its potential as a ligand for other GPCRs.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-4-ethylbenzamide involves the reaction between 3,5-dimethylbenzoic acid and ethylamine in the presence of a coupling reagent. The process is carried out under controlled conditions of temperature and pressure to obtain pure N-(3,5-dimethylphenyl)-4-ethylbenzamide. The yield of the reaction is typically high, and the compound can be easily purified through recrystallization.
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-5-7-15(8-6-14)17(19)18-16-10-12(2)9-13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChI 键 |
YKXYMLUKRACAIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
